molecular formula C14H17N3 B3143434 4-(Piperazin-1-ylmethyl)quinoline CAS No. 524673-95-8

4-(Piperazin-1-ylmethyl)quinoline

Cat. No.: B3143434
CAS No.: 524673-95-8
M. Wt: 227.3 g/mol
InChI Key: GIZRHQKDMZBGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-ylmethyl)quinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The quinoline-piperazine structural motif is recognized as a privileged template in the design of novel therapeutic agents . This hybrid architecture combines two pharmacophores commonly found in bioactive molecules, leading to compounds with enhanced properties and multi-target potential . Research into analogous quinoline-piperazine hybrids has demonstrated a broad spectrum of biological activities. These compounds are frequently investigated for their potent antibacterial effects, particularly against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and mycobacteria responsible for tuberculosis . The template also shows promise in anticancer research, where derivatives have been designed to exhibit selective cytotoxic activity against various human breast cancer cell lines . Furthermore, the scaffold's utility extends to antiprotozoal research, including the development of agents against malaria and leishmaniasis . The piperazine ring often serves as a critical linker, improving water solubility and oral bioavailability, while the quinoline core provides a platform for interaction with diverse biological targets such as bacterial enzymes and possibly DNA . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperazin-1-ylmethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZRHQKDMZBGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 4 Piperazin 1 Ylmethyl Quinoline Derivatives and Quinoline Piperazine Hybrids

Impact of Substitutions on the Quinoline (B57606) Ring System

The substitution pattern on the quinoline ring plays a pivotal role in modulating the biological activity of quinoline-piperazine hybrids. Researchers have extensively explored the effects of introducing different functional groups at various positions of the quinoline nucleus to optimize their therapeutic potential.

Influence of Substituents at C-2 Position of the Quinoline Ring

The C-2 position of the quinoline ring has been a focal point for structural modifications. Studies have shown that introducing active pharmacophores, such as piperazine-coupled sulfonamides and amides, at this position can lead to significant biological activity. nih.govrsc.org For instance, a series of 2,4,6-substituted quinoline-piperazine hybrids were synthesized and evaluated for their antibacterial and antituberculosis activities. nih.govrsc.org In these studies, it was observed that the presence of specific substituents on the aryl group of the sulfonamide moiety, which is attached to the piperazine (B1678402) linked at the C-2 position of the quinoline, had a profound impact on the activity. nih.govrsc.org

Compound ID Quinoline Substituents Piperazine-linked Substituent at C-2 Observed Activity
10g4,6-dimethoxySulfonamide with a fluorine at the 2nd position on the benzene (B151609) ringExcellent activity against various bacteria, with a low MIC of 0.03 μg mL−1 against S. aureus and 0.06 μg mL−1 against M. catarrhalis. Also showed significant inhibitory activity against all tested TB strains (lowest MIC of 0.07 μM). nih.govrsc.org
11e4-methoxy-6-fluoroSulfonamide with a fluorine at the 2nd position on the benzene ringExcellent activity against almost all bacteria, with a low MIC of 0.03 μg mL−1 against M. catarrhalis. Also showed significant inhibitory activity against all tested TB strains (MIC of 1.1 μM). nih.govrsc.org
11a4-methoxy-6-fluoroSulfonamide with a methyl at the 4th position on the benzene ringAverage bacterial inhibition. nih.gov
11d4-methoxy-6-fluoroSulfonamide with an N-acetyl at the 4th position on the benzene ringAverage bacterial inhibition. nih.gov
10j–10p & 11g–11k4,6-dimethoxy or 4-methoxy-6-fluoroAmides/benzamidesInactive against all tested pathogens. nih.gov
Data sourced from references nih.govrsc.org

These findings underscore the importance of the C-2 position for introducing substituents that can enhance the desired biological effects. The electronic properties and steric bulk of the groups at this position can significantly influence the molecule's interaction with its biological target.

Significance of Substituents at C-3 Position of the Quinoline Ring

The C-3 position of the quinoline ring is another critical site for modification. Some research suggests that this position should remain unaltered to avoid a significant loss of biological activity, particularly in the context of quinolone-based drugs. nih.govresearchgate.net However, other studies have demonstrated that introducing specific substituents at C-3 can lead to potent compounds with desirable pharmacological profiles.

For example, the introduction of heterocyclic substituents at the C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines (a related but distinct scaffold) was found to significantly influence their anticancer activity. researchgate.net While not directly on a quinoline ring, this highlights the potential for C-3 modifications to impact biological outcomes. In the synthesis of quinoline-3-carboxylates, the reaction tolerates substituents at the 3-position of the precursor indole (B1671886), leading to 4-substituted quinoline products. beilstein-journals.org This indicates that the C-3 position is amenable to substitution, which can be a key step in the synthesis of diverse quinoline derivatives.

Role of Substituents at C-4 Position of the Quinoline Ring and Piperazine Attachment Point

The C-4 position of the quinoline ring is a common attachment point for the piperazine moiety, often via a methyl or amino linker. nih.govmdpi.com The nature of this linkage and any additional substituents at this position can have a substantial impact on the molecule's properties.

In a series of 4-aminoquinoline-pyrimidine hybrids, the piperazine linker was found to be a critical determinant of antiplasmodial activity. nih.gov Interestingly, a rigid piperazine linker initially led to a decrease in activity compared to more flexible diamine linkers. nih.gov This suggests that the orientation and flexibility conferred by the C-4 linkage are crucial for optimal interaction with the biological target.

Furthermore, the introduction of an 8-hydroxyquinoline (B1678124) moiety to a molecule with a piperazine linker attached at the C-4 position of a quinoline resulted in compounds with high affinity for dopamine (B1211576) D2/D3 receptors. nih.gov This highlights the potential for creating bifunctional molecules by strategic substitution at and around the C-4 position. The size of the alkyl chain and the presence of different functional groups in the 4-substituents have also been shown to influence the crystallization process of 7-chloro-4-substituted-quinolines, which can in turn affect their physicochemical properties. rsc.org

Effects of Substituents at C-6 and C-7 Positions of the Quinoline Ring

Substituents at the C-6 and C-7 positions of the quinoline ring are well-known to modulate the activity of various quinoline-based compounds, including fluoroquinolone antibiotics. wikipedia.org The addition of a fluorine atom at the C-6 position is a hallmark of many second-generation fluoroquinolones, contributing to their enhanced antibacterial activity. wikipedia.org Similarly, aromatic substituents at the C-7 position can confer high activity against eukaryotic type II topoisomerase. wikipedia.org

In the context of quinoline-piperazine hybrids, substitutions at these positions are also crucial. For instance, in a series of 4-aminoquinoline-pyrimidine hybrids, the nature of the substituent at the C-7 position of the quinoline ring influenced their antiplasmodial activity. nih.gov The presence of a chlorine atom at C-7 is a common feature in many biologically active quinoline derivatives. mdpi.com

Role of the Piperazine Ring and Its N-Substituents

The piperazine ring serves as a versatile linker and a key pharmacophoric element in these hybrid molecules. Its conformational flexibility and the ability to introduce a wide variety of substituents on its second nitrogen atom (N-substituents) make it an attractive component for drug design. nih.govnih.gov

Nature of Alkyl and Aryl N-Substituents on the Piperazine Ring

The nature of the N-substituent on the piperazine ring is a critical determinant of the biological activity and selectivity of quinoline-piperazine hybrids. Both alkyl and aryl substituents have been extensively investigated.

In the development of dopamine D3 receptor ligands, it was found that the N-substitution on the piperazine ring could accommodate various substituted indole rings, connected via either an amide or a methylene (B1212753) linker, while maintaining high affinity and selectivity. nih.gov This demonstrates the versatility of the N-position for introducing complex aromatic systems.

In the context of antibacterial and antituberculosis agents, the nature of the aryl sulfonamide substituent on the piperazine nitrogen was paramount for activity. nih.gov Specifically, a fluoro group at the 2nd position on the aryl ring of the sulfonamide emerged as a potent inhibitor. nih.gov Conversely, quinoline-piperazine hybrids with amide or benzamide (B126) N-substituents were found to be inactive. nih.gov

The following table summarizes the impact of different N-substituents on the piperazine ring in various studies:

Core Scaffold N-Substituent on Piperazine Observed Effect
5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-olVarious substituted indole rings (linked via amide or methylene)Maintained high affinity and selectivity for the D3 receptor. nih.gov
2,4,6-substituted quinolineAryl sulfonamides with fluoro substitutionPotent antibacterial and antituberculosis activity. nih.gov
2,4,6-substituted quinolineAmides/benzamidesInactive against tested pathogens. nih.gov
4-(Piperazin-1-yl)quinolin-2(1H)-oneThiazole (B1198619) derivativesShowed antiproliferative activity through VEGFR-2-TK inhibition. nih.gov
Data sourced from references nih.govnih.govnih.gov

Impact of Substitution at the 3-Position of the Piperazine Ring

The piperazine ring in 4-(piperazin-1-ylmethyl)quinoline derivatives serves as a versatile scaffold that can be modified at several positions. While substitutions at the N-4 position of the piperazine are common in drug design to modulate properties like solubility and target binding, the impact of substitutions at the carbon atoms of the piperazine ring, specifically at the 3-position, is less frequently explored in the context of the this compound framework.

Detailed SAR studies focusing exclusively on the effects of substitution at the 3-position of the piperazine ring for this compound derivatives are not extensively documented in the reviewed scientific literature. General SAR studies on quinolones have suggested that modifications at the 3rd and 4th positions of the quinolone ring can lead to a significant loss of biological activity. nih.gov However, this pertains to the quinolone core itself rather than the piperazine moiety. While research has been conducted on various substitutions on the piperazine ring in different molecular contexts, specific data on the influence of 3-position substituents on the piperazine ring within this particular quinoline conjugate are scarce.

Linker Effects and Their Influence on Biological Activity in Quinoline-Piperazine Conjugates

In the design of quinoline-piperazine conjugates, the linker is not merely a spacer but an active component that helps to orient the two key pharmacophores—the quinoline and the piperazine—in an optimal conformation for binding to the target. Studies on various quinoline-piperazine hybrids have demonstrated the profound impact of the linker on their biological activities, including antimalarial, antileishmanial, and antibacterial properties. nih.govrsc.org

Research on 4-aminoquinoline-pyrimidine hybrids has shown that the nature of the linker is a critical determinant of antimalarial activity. In one study, replacing a flexible diamine linker with a more rigid piperazine linker resulted in a marked decrease in antiplasmodial activity. nih.gov However, the piperazine-linked hybrids exhibited improved solubility and were less cytotoxic to mammalian cells. nih.gov This highlights a common trade-off in drug design where potency may be modulated by the linker's flexibility, which in turn affects other properties like safety and solubility. To harness the benefits of both linker types, hybrids incorporating both flexible diamine and rigid piperazine elements have been synthesized. nih.gov

Conversely, other studies have found that a piperazine linker can be highly advantageous. In a series of quinoline-pyrimidine hybrids, the compound with a piperazine linker was found to be the most active, with an IC50 of 0.157 nM against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com Furthermore, in some instances, altering the length of the carbon chain in the linker did not significantly affect the antimalarial activity. mdpi.com For example, the introduction of an extra methylene group in (aminomethyl)quinolines represents a modification of the linker that has been explored in the development of new antimalarial agents. nih.govresearchgate.net

In the context of antileishmanial agents, a molecular hybridization approach was used to synthesize a series of quinoline-piperazine/pyrrolidine derivatives. nih.gov This strategy inherently relies on the linker to connect the two bioactive fragments. The resulting hybrids showed promising in vitro activity against Leishmania donovani, with IC50 values ranging from 2.09 to 8.89 μM, which was superior to the standard drug miltefosine (B1683995) (IC50 9.25 ± 0.17 μM). nih.govresearchgate.net Two compounds from this series demonstrated significant in vivo efficacy in a hamster model. nih.gov

The antibacterial and antituberculosis potential of quinoline-piperazine hybrids is also influenced by the linker and the substitution pattern. In one study, novel quinoline derivatives were conjugated with piperazine-coupled sulfonamides and amides at the 2nd position of the quinoline ring. nih.gov This strategic placement and the nature of the linked moieties led to compounds with excellent activity against various bacteria, with one compound showing a minimum inhibitory concentration (MIC) of 0.03 μg/mL against S. aureus. nih.gov

The following table summarizes the linker effects in selected quinoline-piperazine hybrids and their impact on biological activity.

Parent Scaffold Linker Type Key Finding Biological Activity Reference
4-Aminoquinoline-pyrimidineFlexible diamine vs. Rigid piperazineRigid piperazine decreased activity but improved solubility and cytotoxicity.Antimalarial nih.gov
Quinoline-pyrimidinePiperazinePiperazine linker resulted in the most potent compound.Antimalarial mdpi.com
Quinoline-piperazine/pyrrolidineMolecular hybridizationHybrids showed potent activity against L. donovani.Antileishmanial nih.gov
2-substituted QuinolinePiperazine coupled sulfonamides/amidesConjugates showed excellent activity against bacteria and TB pathogens.Antibacterial/Antituberculosis nih.gov

These findings underscore the importance of the linker in the design of quinoline-piperazine conjugates. The choice of the linker must be carefully considered to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations of 4 Piperazin 1 Ylmethyl Quinoline Derivatives and Quinoline Piperazine Hybrids

Elucidation of Proposed Molecular Targets and Associated Biological Pathways

The diverse pharmacological activities of 4-(piperazin-1-ylmethyl)quinoline derivatives and their hybrid structures are a consequence of their interaction with a variety of molecular targets, which in turn modulates critical biological pathways. These interactions are the basis for their potential therapeutic applications, including antibacterial, antimalarial, anticancer, and neuroprotective effects.

In the realm of infectious diseases, these compounds have shown significant promise. For instance, certain quinoline-piperazine hybrids target bacterial DNA gyrase and topoisomerase IV , enzymes that are essential for bacterial DNA replication and repair. nih.govnih.gov By inhibiting these enzymes, the compounds effectively halt bacterial proliferation. nih.govnih.gov Another key antibacterial target is tyrosyl-tRNA synthetase (TyrRS) , an enzyme crucial for protein synthesis. nih.gov Inhibition of TyrRS disrupts the incorporation of tyrosine into newly forming proteins, leading to bacterial death. nih.gov

In the context of parasitic diseases like malaria, quinoline-piperazine hybrids interfere with the parasite's ability to detoxify heme. nih.govmalariaworld.orgnih.govresearchgate.netrsc.org The parasite Plasmodium falciparum digests hemoglobin, which releases toxic heme. These hybrid molecules are believed to bind to heme, preventing its conversion into non-toxic hemozoin and causing a lethal accumulation of the toxic substance within the parasite. nih.govmalariaworld.orgnih.govresearchgate.netrsc.org Furthermore, some of these hybrids are thought to interact with Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) , an enzyme vital for the folate biosynthesis pathway, which is necessary for the parasite's DNA synthesis. malariaworld.orgnih.gov

For metabolic diseases, α-glucosidase has been identified as a significant molecular target. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgfrontiersin.org This intestinal enzyme is responsible for breaking down carbohydrates. By inhibiting α-glucosidase, quinoline-piperazine derivatives can slow the absorption of glucose, offering a potential therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgfrontiersin.org

In the field of neurodegenerative disorders, particularly Alzheimer's disease, cholinesterases —specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) —are key targets. nih.govresearchgate.netnih.govmdpi.com These enzymes degrade the neurotransmitter acetylcholine (B1216132). By inhibiting them, quinoline-piperazine hybrids can increase acetylcholine levels in the brain, potentially leading to improved cognitive function. nih.govresearchgate.netnih.govmdpi.com

Additionally, fatty acid amide hydrolase (FAAH) has been identified as a target for some this compound derivatives. nih.govnih.govnih.gov FAAH is responsible for breaking down endocannabinoids. Inhibiting this enzyme increases the levels of these signaling molecules, which are involved in regulating pain, mood, and inflammation, suggesting potential therapeutic benefits in these areas. nih.govnih.govnih.gov In the context of cancer, some derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor-II (VEGFR-II) , a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

Enzyme Inhibition Mechanisms

Inhibition of Bacterial DNA Gyrase B and Tyrosyl-tRNA Synthetase

Quinoline-piperazine derivatives have demonstrated potent antibacterial properties by inhibiting essential bacterial enzymes such as DNA gyrase and tyrosyl-tRNA synthetase (TyrRS). nih.govresearchgate.netyoutube.com DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into DNA, a process necessary for DNA replication. nih.govyoutube.com Quinolones, a class of antibiotics that share a structural resemblance to the quinoline (B57606) core of these derivatives, are known to target DNA gyrase. nih.govyoutube.comresearchgate.net They stabilize the complex between the enzyme and DNA, leading to breaks in the DNA that are fatal to the bacterium. youtube.com While some studies suggest that certain synthetic quinolines may not directly target DNA gyrase in the same manner as traditional quinolones, the structural motif remains a key area of investigation for antibacterial drug design. researchgate.net

Molecular docking studies on various quinoline-piperazine hybrids have provided insights into their binding modes. For instance, in the case of certain ciprofloxacin (B1669076) hybrids, the piperazinyl moiety at position 7 is crucial for interaction with DNA gyrase. nih.gov These hybrids are believed to inhibit the enzyme's catalytic activity, thereby disrupting DNA replication and leading to bacterial cell death. nih.gov

Tyrosyl-tRNA synthetase (TyrRS) is another validated target for antibacterial agents. nih.gov This enzyme is essential for protein synthesis as it catalyzes the attachment of tyrosine to its corresponding tRNA molecule. nih.gov Inhibition of TyrRS leads to a halt in protein production, which is lethal for the bacteria. The development of selective TyrRS inhibitors is a promising strategy for creating new antibiotics. nih.gov While specific mechanistic studies on this compound's inhibition of TyrRS are emerging, the general principle involves the inhibitor binding to the enzyme's active site, preventing the natural substrates from binding.

α-Glucosidase Inhibitory Mechanisms

Quinoline-piperazine hybrids have been extensively studied as potential inhibitors of α-glucosidase, an enzyme that plays a key role in carbohydrate digestion and glucose absorption. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgfrontiersin.org By inhibiting this enzyme, these compounds can help to control postprandial hyperglycemia, a hallmark of type 2 diabetes. researchgate.netnih.govfrontiersin.org

The inhibitory mechanism of these compounds is attributed to their ability to bind to the active site of α-glucosidase. Molecular docking studies have revealed that the quinoline core, along with the piperazine (B1678402) linker and other substituents, can form a network of interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in the enzyme's active site. nih.govresearchgate.net For example, studies on quinoline-thiosemicarbazide-piperazine hybrids have shown that these molecules can fit into the active site, with specific substitutions on the aryl ring significantly influencing the inhibitory potency. nih.gov

Kinetic studies have further elucidated the nature of this inhibition. In some cases, the quinoline-piperazine derivatives have been found to be competitive inhibitors, indicating that they compete with the natural substrate for binding to the active site. researchgate.net In other instances, a non-competitive or mixed-type inhibition has been observed, suggesting that the compounds may bind to an allosteric site on the enzyme, causing a conformational change that reduces its catalytic efficiency. nih.gov

The following table summarizes the α-glucosidase inhibitory activity of selected quinoline-piperazine derivatives from various studies.

Compound ClassMost Potent Derivative ExampleIC₅₀ (µM)Type of Inhibition
Quinoline-thiosemicarbazide-piperazine hybrids2,5-dimethoxy phenyl substitution (7j)50.0Competitive
Quinoline-based-benzo[d]imidazole derivativesCompound 9dCompetitive
Quinoline-1,3,4-oxadiazole-1,2,3-triazole hybridsBromopentyl sidechain (4i)15.85Non-competitive
Quinoline-oxadiazole Schiff base derivativesDihydroxy on positions 3 and 4 (42)6.20-

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Quinoline-piperazine hybrids have been designed and synthesized as multi-target-directed ligands for Alzheimer's disease, with a key focus on inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.netnih.govmdpi.com The rationale behind this approach is that inhibiting these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which can alleviate some of the cognitive symptoms of the disease. nih.govnih.gov

Molecular modeling studies have shown that these hybrid molecules can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. researchgate.netnih.gov The quinoline moiety often interacts with the PAS through π-π stacking interactions, while the piperazine linker allows another pharmacophore (such as tacrine (B349632) or a substituted benzyl (B1604629) group) to bind within the CAS. researchgate.net This dual binding mode effectively blocks the active site and prevents the breakdown of acetylcholine.

Kinetic studies have revealed that these compounds can exhibit different modes of inhibition. For example, some piperazine-quinoline hybrids have been shown to be mixed-type inhibitors of AChE, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitory potency and selectivity for AChE versus BChE can be modulated by changing the substituents on the quinoline and piperazine rings. nih.gov

The table below presents the cholinesterase inhibitory activities of some representative quinoline-piperazine hybrids.

CompoundIC₅₀ for AChE (µM)IC₅₀ for BChE (µM)Selectivity for BChE/AChE
Compound (95) (4-chloroaniline and 4-methoxybenzyl)3.0133.144-
Compound (83) (2-methoxyaniline and 4-fluorobenzyl)-1.888-
Compound (79)--93-fold higher for BuChE
Acridine-piperazine hybrid (5c)0.33--

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Certain this compound derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.govnih.govnih.gov FAAH is responsible for the hydrolysis of fatty acid amides like anandamide, thereby terminating their signaling. nih.gov Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govnih.gov

The mechanism of FAAH inhibition by piperidine (B6355638) and piperazine aryl ureas, which share structural similarities with the compounds of interest, has been studied in detail. nih.gov These inhibitors act as carbamoylating agents, forming a covalent bond with the catalytic serine residue (Ser241) in the active site of FAAH. nih.govnih.gov It is proposed that the piperidine or piperazine ring helps to position the urea (B33335) carbonyl group for nucleophilic attack by the serine residue. nih.gov The conformation of the inhibitor within the enzyme's binding site is crucial for this covalent interaction to occur. nih.gov

While many FAAH inhibitors are irreversible, some piperazine-based compounds have been developed as reversible inhibitors. nih.gov The specific substituents on the quinoline and piperazine moieties of this compound derivatives would determine their potency and whether they act as reversible or irreversible inhibitors.

Heme Binding and Pf-DHFR Interaction in Antiparasitic Contexts

The antimalarial activity of many quinoline-based drugs, including quinoline-piperazine hybrids, is largely attributed to their ability to interfere with the parasite's heme detoxification process. nih.govmalariaworld.orgnih.govresearchgate.netrsc.org During its life cycle in red blood cells, the malaria parasite, Plasmodium falciparum, digests hemoglobin, which results in the release of large amounts of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov

Quinoline-piperazine hybrids are thought to inhibit this process by binding to heme. nih.govmalariaworld.orgnih.govresearchgate.net The planar quinoline ring can form π-π stacking interactions with the porphyrin ring of heme, creating a complex that prevents the incorporation of heme into the growing hemozoin crystal. nih.govresearchgate.net This leads to an accumulation of toxic free heme within the parasite, which causes oxidative damage and ultimately kills the organism. nih.gov Heme binding studies have confirmed the formation of stable complexes between these hybrids and hematin (B1673048) (a form of heme). researchgate.net

In addition to heme binding, some quinoline-piperazine hybrids have been designed to have a dual mode of action by also targeting Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). malariaworld.orgnih.gov Pf-DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of DNA and some amino acids in the parasite. malariaworld.orgnih.gov Molecular docking studies have suggested that these hybrid molecules can bind to the active site of Pf-DHFR, thereby inhibiting its function and disrupting DNA synthesis. malariaworld.orgnih.gov This dual-target approach is a promising strategy for overcoming drug resistance in malaria. nih.govrsc.org

Interactions with Specific Biological Macromolecules and Cellular Components

The therapeutic potential of this compound derivatives and their hybrids is defined by their precise interactions with various biological macromolecules and cellular structures. These interactions are fundamental to their mechanism of action, leading to the modulation of biological pathways implicated in a range of diseases. Research has identified several key molecular targets, including enzymes, receptors, metal ions, and parasitic components.

Interactions with Enzymes

Quinoline-piperazine hybrids have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis.

Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, certain piperazine-quinoline hybrids have been designed as multi-target-directed ligands. researchgate.net These compounds have shown notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a derivative containing a 4-chloroaniline (B138754) moiety and a 4-methoxybenzyl group demonstrated potent inhibition of both AChE and BuChE. researchgate.net Another compound with 2-methoxyaniline and 4-fluorobenzyl substituents showed the highest inhibition for BuChE. researchgate.net Kinetic studies revealed that these compounds act as mixed inhibitors of the enzymes. researchgate.net

Kinases (c-Met, VEGFR, EGFR, PI3K/mTOR): The quinoline scaffold is a key feature in many kinase inhibitors. nih.gov Derivatives have been developed as dual inhibitors of PI3K/mTOR. nih.gov Specifically, 4-aniline quinoline compounds containing phenylsulfonylurea have shown promise, with one of the best inhibitors displaying IC₅₀ values of 0.72 μM against PI3K and 2.62 μM against mTOR. nih.gov In the realm of receptor tyrosine kinases, derivatives like pyrotinib (B611990) have been developed as irreversible inhibitors of EGFR and HER2. nih.gov Molecular modeling shows a key hydrogen bond forms between the nitrogen atom of the quinoline ring and the hinge region of the kinase (specifically with Met801 in HER2). nih.gov

Cytochrome bc1 Complex: Some 4(1H)-quinolone derivatives containing a piperazine substituent exhibit potent antimalarial activity by targeting the cytochrome bc1 complex of Plasmodium falciparum. nih.gov Docking studies suggest that the quinolone core fits deeply into the Qi binding site of the complex, which explains its activity against atovaquone-resistant strains. nih.gov

Dihydrofolate Reductase (DHFR): As part of their antiplasmodial action, certain aminoquinoline-pyrimidine hybrids linked to piperazine have been investigated for their interaction with P. falciparum dihydrofolate reductase (Pf-DHFR) through docking studies. nih.gov

ATP Synthase: The quinoline-containing drug bedaquiline, used against multi-drug-resistant tuberculosis (MDR-TB), functions as an ATP synthase inhibitor. researchgate.net This has inspired the development of novel quinoline-piperazine hybrids as potential antitubercular agents. researchgate.netnih.gov

Table 1: Enzyme Inhibition by Quinoline-Piperazine Derivatives

Compound/Derivative Class Target Enzyme(s) Potency (IC₅₀) Source(s)
Piperazine-quinoline hybrid (with 4-chloroaniline) AChE / BuChE 3.013 µM / 3.144 µM researchgate.net
Piperazine-quinoline hybrid (with 2-methoxyaniline) BuChE 1.888 µM researchgate.net
4-Aniline quinoline derivative PI3K / mTOR 0.72 µM / 2.62 µM nih.gov
4(1H)-Quinolone derivative (8ao) Cytochrome bc1 EC₅₀ = 39 nM (W2 strain) nih.gov

Interactions with Receptors

Derivatives of this compound have demonstrated high affinity for specific neurotransmitter receptors.

Dopamine (B1211576) D2/D3 Receptors: A series of 4-(piperazin-1-yl)quinolin-8-ol analogues act as highly potent agonists for both dopamine D2 and D3 receptors. nih.gov Binding assays using HEK-293 cells expressing these receptors identified compounds with high affinity, such as compound 19a (racemic) which had Kᵢ values of 15.9 nM for D2 and 0.81 nM for D3 receptors. nih.gov Functional GTPγS binding assays confirmed their agonist activity, with potent EC₅₀ values. nih.gov

Table 2: Receptor Binding Affinity and Functional Activity of Quinoline-Piperazine Derivatives

Compound Target Receptor Binding Affinity (Kᵢ) Functional Activity (EC₅₀, GTPγS) Source(s)
19a (racemic) D2 / D3 15.9 nM / 0.81 nM (+)-19a: 0.74 nM (D3), 1.69 nM (D2) nih.gov
19b (racemic) D2 / D3 13.8 nM / 1.35 nM (-)-19b: 1.58 nM (D3), 4.51 nM (D2) nih.gov

Interactions with Other Macromolecules and Ions

Heme: The mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme within the parasite. nih.gov These drugs are thought to accumulate in the acidic food vacuole of the parasite, where they inhibit the polymerization of toxic heme released during hemoglobin digestion. nih.gov This leads to a buildup of the toxic heme, killing the parasite. nih.gov One study on potent aminoquinoline-pyrimidine hybrids confirmed their ability to bind to heme, suggesting this as a primary mechanism of action. nih.gov

Iron Chelation: Certain derivatives are designed as bifunctional molecules capable of sequestering metal ions. nih.gov Specifically, introducing an 8-hydroxy quinoline moiety into the quinoline-piperazine structure confers iron-chelating properties. nih.gov This is considered a neuroprotective strategy, as the chelator can sequester free iron and prevent it from inducing oxidative stress. nih.gov In vitro studies with compound 19b demonstrated efficient chelation with iron. nih.gov

Interactions with Cellular Components

Bacterial and Mycobacterial Cells: Novel quinoline-piperazine hybrids have been synthesized and evaluated for their antibacterial and antitubercular properties. nih.govrsc.org Several compounds displayed significant inhibitory activity against various bacterial strains, including Mycobacterium tuberculosis. nih.govrsc.org The activity is often quantified by the Minimum Inhibitory Concentration (MIC), with some hybrids showing greater potency than existing second-line tuberculosis drugs. nih.gov

Table 3: Antitubercular Activity of Quinoline-Piperazine Hybrids

Compound Target Strain Activity (MIC) Source(s)
10g M. tuberculosis 1 µg/mL (2.1 µM) nih.gov
10g MDR-TB 1 µg/mL (2.1 µM) nih.gov
11e M. tuberculosis 1 µg/mL (2.7 µM) nih.gov
11e MDR-TB 4 µg/mL (11 µM) nih.gov
Levofloxacin (Control) M. tuberculosis 1 µg/mL (2.7 µM) nih.gov
Levofloxacin (Control) MDR-TB 4 µg/mL (11 µM) nih.gov

Computational and Theoretical Studies on 4 Piperazin 1 Ylmethyl Quinoline Analogues

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to its target protein. In the context of 4-(Piperazin-1-ylmethyl)quinoline analogues, docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets.

Research has shown that quinoline-based compounds are promising candidates for a range of therapeutic applications, including as anticancer and antiviral agents. Molecular docking simulations have been employed to investigate the binding interactions of these compounds with their respective protein targets. For instance, in the development of novel anticancer agents, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives were docked into the active sites of several cancer-related proteins, including AXL, C-RAF, BCL-2, and LSD1. The results of these simulations provided a solid foundation for understanding the structure-activity relationships of these compounds. nih.gov

Similarly, in the search for new protease inhibitors against SARS-CoV-2, docking studies of newly designed quinoline (B57606) derivatives revealed stable ligand-protein complexes. These studies identified key hydrogen bond and π-interactions with highly conserved amino acid residues in the target protein, such as His41, His164, Glu166, Tyr54, and Asp187, which are crucial for inhibitory activity. nih.govresearchgate.net

The predictive power of molecular docking has also been harnessed to identify potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). In one study, synthesized quinoline derivatives were docked against the HIV reverse transcriptase protein (PDB ID: 4I2P). The docking scores indicated a high binding affinity for many of the synthesized compounds, with some exhibiting higher scores than the standard drugs elvitegravir and rilpivirine. nih.gov For example, a quinoline derivative containing a pyrimidine moiety showed a particularly high docking score of -10.67, suggesting a strong interaction with the receptor's active domain. nih.gov

The following table summarizes the results of molecular docking studies for selected quinoline-piperazine analogues.

Compound ClassTarget ProteinPDB IDKey Interacting ResiduesDocking Score (Example)Reference
4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrilesAXL, C-RAF, BCL-2, LSD1--- nih.gov
Quinoline derivativesSARS-CoV-2 Mpro6LU7His41, His164, Glu166, Tyr54, Asp187- nih.govresearchgate.net
Quinoline-pyrimidine derivativesHIV Reverse Transcriptase4I2P--10.675 nih.gov
Benzoheterocyclic 4-aminoquinolinesDihydrofolate reductase-thymidylate synthase (DRTS)---163.607 (re-rank score) unar.ac.id

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Complexes

For the most promising docked poses of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives with their target proteins, all-atom MD simulations were conducted over a 100-nanosecond timescale. nih.gov These simulations, performed in an isothermal-isobaric environment, generated a series of snapshots that allowed for the analysis of the Newtonian dynamics of the system. nih.gov

In the context of SARS-CoV-2 inhibitors, MD simulations were performed on a designed quinoline derivative and the reference drug remdesivir with the protease enzyme. nih.gov The analysis of conformational stability, residue flexibility (RMSF), compactness (Radius of Gyration), solvent accessible surface area (SASA), and hydrogen bonding revealed that the complex of the designed compound with the protease was comparably stable to the protease-remdesivir complex. nih.govresearchgate.net A significant number of intermolecular hydrogen bonds were observed between the ligand and protein residues such as Glu166 and Gln189, validating the strong interaction predicted by docking. nih.gov

MD simulations have also been applied to study novel 2-piperazinyl quinoxaline derivatives as potential anticancer agents. These simulations suggested that the hybrid compounds can be stably accommodated within the catalytic cavity of the c-Kit tyrosine kinase receptor. rsc.orgnih.gov

The stability of ligand-protein complexes is often assessed by analyzing various parameters from MD simulations, as summarized in the table below.

Simulation ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the superimposed protein or ligand over time.Indicates the stability of the complex; a stable RMSD suggests the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of each residue from its average position.Highlights the flexible regions of the protein upon ligand binding.
Radius of Gyration (RGyr)Measures the compactness of the protein structure.A stable RGyr indicates that the protein's overall shape is maintained.
Solvent Accessible Surface Area (SASA)Measures the surface area of the protein accessible to the solvent.Changes in SASA can indicate conformational changes upon ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.A high number of stable hydrogen bonds suggests a strong and specific interaction.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug design, DFT studies provide insights into the electronic properties of molecules, such as their reactivity, stability, and spectroscopic characteristics. These studies are crucial for understanding the intrinsic properties of this compound analogues that govern their biological activity.

DFT calculations have been employed to determine various electronic and reactivity descriptors for quinoline derivatives. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electrophilicity index, chemical potential, hardness, and softness. rsc.org The HOMO-LUMO energy gap is a particularly important parameter, as it is related to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in charge transfer interactions.

For instance, DFT calculations at the B3LYP/6-31G'(d,p) level have been used to predict the absorption spectra of quinoline derivatives, with the results showing good agreement with experimental data. rsc.org Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO, plays a vital role in understanding the chemical stability of these molecules. nih.gov For example, in one study, the HOMO of a quinoline derivative was found to be localized on the quinoline moiety and an amide group, while the LUMO was concentrated on the amide group and a substituted pyridine (B92270) ring, indicating the direction of intramolecular charge transfer. nih.gov

The table below lists some of the key electronic properties and reactivity descriptors that are often calculated using DFT.

DescriptorDescriptionSignificance in Drug Design
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Related to the ability of a molecule to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Related to the ability of a molecule to accept electrons.
HOMO-LUMO Energy GapThe energy difference between the HOMO and LUMO.Indicates the chemical reactivity and stability of a molecule.
Electronegativity (χ)The ability of an atom or molecule to attract electrons.Provides information about the charge distribution in a molecule.
Chemical Hardness (η)Resistance to change in electron distribution.A harder molecule is less reactive.
Chemical Softness (S)The reciprocal of chemical hardness.A softer molecule is more reactive.
Electrophilicity Index (ω)A measure of the electrophilic character of a molecule.Helps in predicting the reactivity of a molecule with a nucleophile.

In Silico ADMET and Drug-Likeness Predictions for Quinoline-Piperazine Compounds in Early Drug Discovery

In addition to predicting the biological activity of a compound, it is equally important to assess its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a standard practice in early drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development.

Various computational tools and online servers, such as SwissADME, Molinspiration, and pkCSM, are used to predict the ADMET properties and drug-likeness of quinoline-piperazine compounds. iscientific.orgnih.gov These tools evaluate a range of physicochemical properties, including molecular weight, lipophilicity (log P), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. iscientific.org

The drug-likeness of a compound is often assessed based on established rules such as Lipinski's rule of five, Veber's rules, and Egan's rules. nih.gov For example, a promising series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives underwent ADMET prediction, and the favorable results encouraged their synthesis. nih.gov Similarly, for a series of quinoxaline-isoxazole-piperazine conjugates, in silico pharmacokinetic assessment showed that the most potent compounds adhered to Lipinski, Veber, Egan, and Muegge rules without any violations. nih.gov

The following table provides an overview of the key ADMET and drug-likeness parameters that are typically evaluated for quinoline-piperazine compounds.

ParameterDescriptionFavorable Range for Oral Bioavailability
Molecular Weight (MW)The mass of a molecule.< 500 g/mol
Log PA measure of the lipophilicity of a compound.< 5
Hydrogen Bond Donors (HBD)The number of N-H and O-H bonds.< 5
Hydrogen Bond Acceptors (HBA)The number of N and O atoms.< 10
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms.< 140 Ų
Number of Rotatable Bonds (nRotb)The number of bonds that allow free rotation.< 10
Gastrointestinal (GI) AbsorptionPrediction of absorption from the gut.High
Blood-Brain Barrier (BBB) PermeationPrediction of the ability to cross the BBB.Varies depending on the therapeutic target

Future Research Directions and Challenges in 4 Piperazin 1 Ylmethyl Quinoline Research

Development of Novel and Green Synthetic Pathways for Quinoline-Piperazine Hybrids

The synthesis of quinoline-piperazine hybrids has traditionally relied on classical methods that often involve harsh reaction conditions, expensive starting materials, and the use of hazardous solvents, leading to environmental concerns and high production costs. tandfonline.comacs.org The development of novel and environmentally friendly synthetic protocols is, therefore, a critical area of future research.

Key Focus Areas:

Green Solvents: Utilizing benign solvents like water, ethanol, isopropanol, ionic liquids, and deep eutectic solvents can significantly reduce the environmental impact of synthesis. tandfonline.com

Catalysis: The exploration of nanocatalysts, such as those based on iron oxide nanoparticles, and other eco-friendly catalysts like formic acid, offers a promising avenue for developing efficient and recyclable synthetic methods. nih.govijpsjournal.com These catalysts can lead to shorter reaction times, milder conditions, and higher yields. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. tandfonline.comtandfonline.com Microwave-assisted synthesis is another technique that can accelerate reactions and improve yields. tandfonline.com

Advanced Structural Modifications for Enhanced Biological Selectivity and Potency

The biological activity of 4-(piperazin-1-ylmethyl)quinoline derivatives is highly dependent on their structural features. Future research will focus on strategic modifications to enhance their potency against specific biological targets while minimizing off-target effects and toxicity. nih.govbenthamscience.com

Strategies for Modification:

Targeted Substitutions: Introducing various substituents at different positions of the quinoline (B57606) and piperazine (B1678402) rings can significantly influence the compound's interaction with its biological target. researchgate.netmdpi.com For instance, the addition of fluoro or trifluorocarbon groups has been shown to enhance antibacterial activity. nih.gov

Hybrid Pharmacophore Approach: Combining the quinoline-piperazine scaffold with other known pharmacophores can lead to hybrid molecules with dual modes of action or improved pharmacological profiles. nih.govnih.govthesciencein.org This approach has been explored in the development of anticancer and antimalarial agents. nih.govnih.gov

Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems, such as quinazoline, can sometimes lead to improved activity and reduced toxicity. nih.gov

A recent study on quinoline-piperazine hybrids designed as anti-breast cancer agents demonstrated that specific substitutions on the piperazine ring led to significantly improved antiproliferative activity against cancer cells compared to non-cancerous cells. nih.gov For example, compound 23 in the study, 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide, showed 7-11 fold higher activity against cancer cells. nih.gov

CompoundModificationObserved EffectTherapeutic Target
Compound with Fluoro/Trifluorocarbon SubstitutionAddition of fluoro or trifluorocarbon groups to the aryl group at the 2nd position of the quinoline ring. nih.govGood antibacterial activity. nih.govAntibacterial
Compound 23 (RL-15)A 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide structure. nih.gov7-11 fold higher antigrowth/cell-killing activity on breast cancer cells than non-cancer cells. nih.govAnti-breast cancer
Quinoline-piperazine sulfonamidesSulfonamide derivatives at the 2nd position of the quinoline ring. nih.govMore biologically active against various bacteria than corresponding amides. nih.govAntibacterial

Deeper Mechanistic Elucidation of Biological Actions and Target Validation

While many this compound derivatives have shown promising biological activity, a comprehensive understanding of their precise mechanisms of action is often lacking. Future research must focus on elucidating these mechanisms to facilitate rational drug design and target validation. nih.gov

Key Research Questions:

Primary Molecular Targets: Identifying the specific enzymes, receptors, or other biomolecules that these compounds interact with is crucial. nih.govresearchgate.net For example, some quinoline derivatives have been found to target DNA gyrase in bacteria or ATP synthase in mycobacteria. nih.gov

Signaling Pathways: Investigating the downstream signaling pathways affected by the binding of these compounds to their targets will provide a more complete picture of their biological effects. nih.gov

Resistance Mechanisms: Understanding how pathogens or cancer cells might develop resistance to these compounds is essential for designing next-generation drugs that can overcome such resistance. nih.gov

For instance, in the context of antimalarial quinolines, it is believed that they interfere with heme detoxification in the parasite's digestive vacuole. nih.gov However, the exact molecular interactions and the reasons for resistance development require further investigation. nih.gov

Exploration of New Therapeutic Avenues for Quinoline-Piperazine Scaffolds Beyond Current Focus

The versatility of the quinoline-piperazine scaffold suggests that its therapeutic potential may extend beyond the currently explored areas of anticancer, antibacterial, and antimalarial research. researchgate.neteurekaselect.com

Potential New Applications:

Neurodegenerative Diseases: The ability of some quinoline derivatives to chelate metal ions and inhibit cholinesterases suggests their potential in treating Alzheimer's disease. researchgate.netresearchgate.net

Antiviral Agents: The structural features of quinoline-piperazine hybrids could be adapted to target viral proteins and replication processes.

Anti-inflammatory Agents: Given the role of certain signaling pathways in both cancer and inflammation, these compounds may also possess anti-inflammatory properties. researchgate.net

Metabolic Disorders: The piperazine moiety is present in drugs for various conditions, and its combination with quinoline could lead to novel treatments for metabolic diseases. benthamscience.com

A recent study explored piperazine-quinoline hybrids as multi-target directed agents for Alzheimer's disease, showing promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Strategies for Improving Hydrophilicity and Bioavailability of Promising Analogues

A significant challenge in the development of many potent drug candidates, including some this compound analogues, is their poor water solubility and, consequently, low bioavailability. nih.govresearchgate.net Addressing these issues is critical for translating in vitro activity into in vivo efficacy.

Approaches to Enhance Bioavailability:

Chemical Modifications: Introducing polar functional groups into the molecule can increase its hydrophilicity. eurekaselect.com However, this must be done carefully to avoid diminishing the compound's biological activity.

Formulation Strategies:

Salt Formation: Converting the compound into a more soluble salt form is a common strategy. researchgate.net

Nano-formulations: Encapsulating the drug in nanoparticles or self-emulsifying drug delivery systems (SEDDS) can improve its dissolution and absorption. nih.govmdpi.com

Amorphous Solid Dispersions: Creating amorphous forms of the drug can enhance its solubility compared to the crystalline form. nih.gov

Researchers who identified potent antitubercular quinoline-piperazine hybrids noted that these compounds could be further developed by improving their hydrophilicity. nih.govrsc.org

StrategyDescriptionExample Application
Chemical ModificationIntroduction of polar functional groups to increase water solubility. eurekaselect.comAdding hydroxyl or carboxyl groups to the quinoline or piperazine ring.
Salt FormationConverting the basic piperazine nitrogen to a more soluble salt. researchgate.netFormation of hydrochloride or mesylate salts.
Nano-formulationsEncapsulating the drug in systems like nanoparticles or self-emulsifying drug delivery systems (SEDDS) to improve dissolution and absorption. nih.govmdpi.comDeveloping a SEDDS formulation for an oral quinoline-piperazine drug candidate.
Amorphous Solid DispersionsCreating a non-crystalline, amorphous form of the drug, which typically has higher solubility. nih.govCo-milling the drug with a polymer to create an amorphous dispersion.

Q & A

Q. SAR Table :

Substituent PositionGroupActivity Impact
7-ClChlorine↑ Anti-inflammatory, ↓ IC₅₀
Piperazine N-methylMethyl↑ Dopamine D3 selectivity
3-CF₃Trifluoromethyl↑ Metabolic stability

Advanced: What methodologies address aldehyde oxidase (AO)-mediated metabolism in quinoline derivatives?

Answer:
AO-mediated oxidation is a key metabolic pathway. Strategies include:

  • Electron-donating groups : Methoxy or methyl at position 6 reduces AO susceptibility (e.g., PF-04217903: t₁/₂ >6 hrs) .
  • Deuterium labeling : Replace C-H with C-D at vulnerable sites (e.g., position 4) to slow metabolism .
  • In vitro assays : Use human liver cytosol (HLC) to screen AO liability (CLint <10 μL/min/mg preferred) .

Basic: What structural characterization techniques confirm the purity of this compound?

Answer:

  • X-ray crystallography : Resolves molecular packing (e.g., triclinic P1, a = 7.0048 Å, Z = 4) .
  • NMR : Key signals:
    • Quinoline H-2: δ 8.9–9.1 ppm (d, J = 5.4 Hz)
    • Piperazine CH₂: δ 2.5–3.0 ppm (m) .
  • HPLC-MS : Purity >98% (UV: 254 nm; [M+H]⁺ = 248.1) .

Advanced: How does nitric oxide (NO) modulation contribute to the pharmacological profile of these compounds?

Answer:

  • Mechanism : 4-(Piperazin-1-yl)quinolines inhibit inducible NO synthase (iNOS), reducing NO levels in macrophages (IC₅₀: 15 μM) .
  • Validation :
    • Griess assay : Quantify nitrite levels in cell supernatants .
    • Gene expression : qPCR confirms downregulation of iNOS mRNA .
      Data Correlation :
NO Inhibition (%)Edema Reduction (%)
70–8060–70

Advanced: What computational tools are used to predict binding modes of quinoline-piperazine hybrids?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., D3 dopamine receptor) .
  • MD simulations : GROMACS for stability assessment (RMSD <2 Å over 100 ns) .
  • Pharmacophore mapping : Identify critical H-bond acceptors (quinoline N) and hydrophobic regions (piperazine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.